molecular formula C24H38N2O4 B8070329 L-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester;L-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester

L-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester;L-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester

Cat. No.: B8070329
M. Wt: 418.6 g/mol
InChI Key: GEJDGVNQKABXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound L-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester (CAS: 1025504-45-3) is a derivative of Valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat tardive dyskinesia . Its structure combines a benzo[a]quinolizinyl core with an L-valine ester moiety, enhancing its pharmacokinetic profile. The compound is synthesized via a multi-step process involving esterification of L-valine with the benzoquinolizinyl alcohol precursor, followed by purification and characterization using NMR, FTIR, and elemental analysis .

Properties

IUPAC Name

[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJDGVNQKABXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Valine, specifically the compound designated as (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester (commonly known as Valbenazine), has garnered significant attention in pharmacological research due to its unique biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Valbenazine primarily acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor. By inhibiting VMAT2, it reduces the uptake of monoamines into synaptic vesicles, thereby altering the release of neurotransmitters such as dopamine. This mechanism is particularly relevant in the treatment of movement disorders characterized by excessive dopaminergic activity.

Key Pharmacodynamics:

  • Inhibition of VMAT2 : Valbenazine shows a binding affinity (Ki) of approximately 150 nM for VMAT2 and is converted into an active metabolite with a significantly higher affinity (Ki ~ 3 nM) .
  • Therapeutic Effects : The modulation of dopamine release helps in managing symptoms associated with conditions like tardive dyskinesia and Tourette syndrome.

Therapeutic Applications

Valbenazine is primarily indicated for the treatment of:

  • Tardive Dyskinesia : Approved for adults experiencing this condition as a result of long-term antipsychotic treatment.
  • Tourette Syndrome : Currently under investigation for efficacy in managing Tourette syndrome symptoms .

Clinical Studies and Findings

Recent clinical trials have provided insights into the efficacy and safety profile of Valbenazine:

  • Tardive Dyskinesia :
    • A double-blind placebo-controlled trial demonstrated significant improvements in dyskinesia symptoms compared to placebo .
    • Common adverse effects included sedation and fatigue but were generally well tolerated by patients .
  • Tourette Syndrome :
    • Ongoing studies are evaluating its effectiveness in reducing tic severity with preliminary results indicating potential benefits without significant side effects .

Case Studies

Several case studies have highlighted the practical applications of Valbenazine:

  • Case Study 1 : A patient with severe tardive dyskinesia showed marked improvement after initiating Valbenazine therapy, with a notable reduction in involuntary movements within weeks .
  • Case Study 2 : In a cohort of patients with Tourette syndrome, Valbenazine administration resulted in a reduction in tic frequency and severity without exacerbating underlying psychiatric conditions .

Data Tables

The following table summarizes key pharmacological data and clinical findings related to Valbenazine:

ParameterValue/Description
Chemical Structure C24H38N2O4
Mechanism of Action VMAT2 Inhibitor
Primary Indications Tardive Dyskinesia, Tourette Syndrome
Common Adverse Effects Sedation, Fatigue
Efficacy in Tardive Dyskinesia Significant improvement noted in trials
Efficacy in Tourette Syndrome Ongoing studies show promise

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Movement Disorders
Valbenazine is primarily utilized in the treatment of tardive dyskinesia (TD), a condition characterized by involuntary movements often resulting from long-term use of antipsychotic medications. Clinical studies have demonstrated Valbenazine's efficacy in reducing the severity of TD symptoms. A double-blind placebo-controlled trial indicated that Valbenazine significantly improved scores on the Abnormal Involuntary Movement Scale (AIMS) compared to placebo .

1.2 Neuroprotective Effects
Research has indicated that Valbenazine may possess neuroprotective properties. It has been shown to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in conditions such as Parkinson's disease and other neurodegenerative disorders .

Mechanistic Insights

2.1 Mechanism of Action
Valbenazine acts as a selective inhibitor of VMAT2, which is responsible for packaging monoamines such as dopamine into vesicles for storage. By inhibiting VMAT2, Valbenazine increases the availability of dopamine in the synaptic cleft, thereby alleviating symptoms associated with dopamine depletion .

2.2 Aminocatalysis and Organic Synthesis
In addition to its pharmacological applications, L-Valine derivatives have been explored in organic synthesis as aminocatalysts. Recent studies have highlighted their role in facilitating various cyclization reactions, showcasing their utility in synthesizing complex organic molecules .

Research Findings and Case Studies

4.1 Clinical Trials
Multiple clinical trials have evaluated the efficacy and safety of Valbenazine for treating TD. For instance, a recent study highlighted that patients receiving Valbenazine exhibited significant improvements over 14 weeks compared to those on placebo .

4.2 Case Studies on Aminocatalysis
In synthetic organic chemistry, L-Valine derivatives have been employed successfully as catalysts in the synthesis of various compounds through aminocatalysis. This method has been particularly effective for reactions involving α,β-unsaturated ketones .

Data Tables

Application AreaDescriptionKey Findings
Movement DisordersTreatment for tardive dyskinesiaSignificant reduction in AIMS scores
NeuroprotectionPotential benefits in neurodegenerative diseasesModulates neurotransmitter levels
Organic SynthesisUsed as an aminocatalystEffective in cyclization reactions
ToxicologyClassified as toxic; may cause dizzinessRequires careful monitoring

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 L-Valine Alkyl Ester Ibuprofenates

Ibuprofen conjugated with L-valine alkyl esters (e.g., ethyl, propyl, isopropyl) forms ionic liquids ([ValOR][IBU]) that improve water solubility, skin permeation, and bioavailability compared to ibuprofen alone. Key differences include:

  • Solubility : [ValOR][IBU] salts exhibit higher aqueous solubility (pH 5.4 and 7.4) and variable hexane solubility depending on alkyl chain length (C2–C6) .
  • Melting Points : Ranges from 67.4°C ([ValOHex][IBU]) to 79.8°C ([ValOPr][IBU]), lower than ibuprofen’s melting point (77.5°C) .
  • Biodegradability : Most L-valine ester ibuprofenates are biodegradable, with [ValOAm][IBU] and [ValOHex][IBU] showing enhanced microbial utilization .
2.1.2 L-Valine Ester Ketoprofenates (KETO-ILs)

Ketoprofen paired with L-valine esters (e.g., [L-ValOEt][KETO], [L-ValOiPr][KETO]) forms ionic liquids with strong interactions with bovine serum albumin (BSA), altering its secondary structure (reduced α-helix, increased β-sheets). These compounds exhibit high binding constants (KA ≈ 10⁵ L/mol), suggesting potent pharmacological activity .

2.1.3 Amino Acid Ester Salicylates

Salicylic acid derivatives with L-valine esters (e.g., [ValOPr][SA], [ValOBu][SA]) demonstrate lower melting points and higher thermal stability than salicylic acid. Their solubility and bioavailability are tailored by alkyl chain branching and length .

Benzoquinolizinyl Derivatives

  • Tetrabenazine : A parent VMAT2 inhibitor with a shorter half-life (~2–8 hours) compared to Valbenazine (metabolite half-life: 15–22 hours). The L-valine ester in Valbenazine prolongs systemic exposure .
  • Deutetrabenazine : A deuterated analogue of tetrabenazine with improved pharmacokinetics but lacks the L-valine ester modification .

Pharmacokinetic Enhancers

  • Valacyclovir : An L-valine ester prodrug of acyclovir, leveraging peptide transporters (PEPT1/PEPT2) for enhanced oral absorption. Similarly, L-valine esters in the target compound may improve intestinal uptake .

Comparative Data Table

Property Target Compound (Valbenazine Ester) [ValOPr][IBU] [ValOEt][KETO] Tetrabenazine
Solubility (Water) Low (hydrophobic core) High Moderate Low
Melting Point (°C) Not reported 79.8 Not reported 124–126
Bioavailability Enhanced (prodrug design) High High Moderate
VMAT2 Inhibition Yes (active metabolite) No No Yes
Biodegradability Not studied Yes Not reported No

Key Research Findings

  • Synthesis : The target compound’s synthesis mirrors methods used for L-valine ester ibuprofenates, involving esterification and ionic pairing .
  • Thermal Stability: Benzoquinolizinyl esters exhibit higher thermal stability (decomposition >200°C) compared to salicylate esters (Tmax: 150–180°C) .

Preparation Methods

Core Benzazepine Formation

The benzo[a]quinolizin-2-ol scaffold is constructed via Ru-catalyzed C(sp²)–H activation annulation , enabling direct cyclization of N-aryl amino esters with ethyne at room temperature. This method achieves regioselective C–H functionalization using the amino acid ester as a directing group.

Example reaction conditions:

  • Catalyst: Ru(II) complex (e.g., [RuCl₂(p-cymene)]₂)

  • Solvent: Dichloroethane (DCE)

  • Temperature: 25°C

  • Yield: 72–85%

Stereoselective Esterification

L-Valine is introduced via coupling reactions with the benzoisoquinolinone intermediate. Common approaches include:

a) Acylation with Valeryl Chloride

  • Step 1 : Protection of L-valine as benzyl ester using p-toluenesulfonic acid in toluene under azeotropic dehydration (yield: 89–93%).

  • Step 2 : Coupling with 4-bromomethyl-2'-cyanobiphenyl via N-alkylation in DMF at 80°C.

b) Enzymatic Resolution

Racemic valine derivatives are resolved using lipase-based kinetic resolution to obtain the (2R,3R,11bR)-stereoisomer.

Optimized Synthetic Routes

Patent-Based Process (WO2020036963A1)

StepDescriptionConditionsYield
1Formation of benzoisoquinolinone coreRu-catalyzed annulation, 25°C, 18h78%
2Esterification with L-valineEDCI/HOBt, CH₂Cl₂, 0°C → RT82%
3Crystallization (oxalate salt)MeCN, 40–50°C, 17h aging88%

Key data:

  • Purity after crystallization: ≥99.6% (HPLC)

  • XRPD peaks: 5.4°, 7.1°, 13.4° (2θ ±0.2°)

Industrial-Scale Synthesis (US8039627B2)

ParameterSpecification
Starting materialN-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine benzyl ester
Solvent systemToluene/hexane (3:1 v/v)
Temperature110–120°C (azeotropic removal of H₂O)
Catalystp-Toluenesulfonic acid (1.2 eq)
Final yield91% (purity: 98.7%)

Purification and Characterization

Crystallization Techniques

  • Anti-solvent addition : Hexane induces crystallization from DCM solutions, reducing N,N-bis-alkylated impurities to <0.1%.

  • pH-controlled recrystallization : Adjusting to pH 1.5–2.0 with HCl selectively precipitates the target compound.

Analytical Data

MethodResults
XRPD Distinctive peaks at 5.9°, 15.1°, 20.2° (Form A1)
DSC Endotherm at 218°C (decomposition)
HPLC Retention time: 12.4 min (C18 column, 0.1% TFA/MeCN)

Comparative Analysis of Methods

MethodAdvantagesLimitations
Ru-catalyzed annulation- Room-temperature reaction
- High regioselectivity
- Requires noble metal catalyst
- Sensitive to oxygen
Classical acylation- Scalable to kg batches
- Low-cost reagents
- Multi-step protection/deprotection
- Impurity generation (e.g., N,N-bis-alkylated byproducts)
Enzymatic resolution- High enantiomeric excess (ee >99%)- Slow reaction kinetics
- Enzyme cost

Quality Control Considerations

  • Impurity profiling : USP/EP standards limit specified impurities to ≤0.15%.

  • Residual solvents : MeCN and DCM must be <410 ppm (ICH Q3C guidelines).

Emerging Technologies

  • Continuous flow synthesis : Reduces reaction time from 24h to 2h for the annulation step.

  • Machine learning optimization : Predicts optimal solvent combinations (e.g., DCE/MeCN 4:1) to improve yield by 12% .

Q & A

Q. What structural features of L-valine ester derivatives influence their biological activity?

The esterification of L-valine with complex heterocyclic moieties, such as the benzo[a]quinolizin-2-yl group, enhances hydrophobicity and membrane permeability. The (2R,3R,11bR)-stereochemistry and 9,10-dimethoxy substitutions are critical for binding to neurological targets (e.g., neurotransmitter transporters), as observed in NMR studies of azoxy-group-containing intermediates . Methodologically, stereochemical analysis via 13C^{13}\text{C}- and 15N^{15}\text{N}-labeled isotopic tracing (e.g., in valanimycin biosynthesis) is essential to confirm active conformers .

Q. How can researchers quantify trace concentrations of L-valine derivatives in biological samples?

Terahertz (THz) metasurface resonance spectroscopy offers a label-free method with high sensitivity (9.98 GHz/mmol·L1^{-1} for L-valine solutions). This technique exploits dielectric property shifts caused by amino acid interactions, validated in controlled experiments using L-valine and L-phenylalanine . For validation, pair THz data with HPLC-MS (e.g., 95% purity thresholds in metabolite identification) .

Q. What role does L-valine play in microbial biosynthesis pathways?

In Streptomyces viridifaciens, L-valine is a precursor in valanimycin biosynthesis, where it combines with L-serine to form azoxy intermediates. Washed-cell assays with 14C^{14}\text{C}-labeled serine and valine (1:1 molar ratio) confirmed pathway specificity, while gene knockout studies (e.g., vlmH mutants) revealed dependencies on hydroxylamine synthases .

Advanced Research Questions

Q. How can metabolic engineering optimize L-valine production in Escherichia coli?

Multi-modular engineering in E. coli VAL38 achieved 92 g/L L-valine via:

  • Pathway modification : Overexpression of ilvBN (acetohydroxyacid synthase) and deletion of competing ilvA (threonine deaminase).
  • Transcription regulation : Overexpression of PdhR (activator) and repression of RpoS (stationary-phase sigma factor).
  • NADPH supply : Introducing the Entner-Doudoroff pathway from Zymomonas mobilis increased cofactor availability.
    Yield reached 0.34 g/g glucose in 5-L bioreactors .

Q. How to resolve contradictions in biosynthetic intermediate detection?

In valanimycin studies, conflicting reports on azoxy intermediate stability were addressed via:

  • Isotopic labeling : Administering 15N^{15}\text{N}-L-valine and 13C^{13}\text{C}-L-serine to track nitrogen/carbon flow.
  • Mutant analysis : Comparing vlmJ/K/H knockout strains identified pathway bottlenecks (e.g., absent intermediates in vlmH mutants).
  • NMR spectroscopy : DEPT experiments confirmed CH moieties in intermediates (δ 64.7 ppm 13C^{13}\text{C} resonance coupled to 15N^{15}\text{N}) .

Q. What advanced techniques characterize L-valine’s role in biomaterials?

In Bombyx mori fibroin, L-valine constitutes 4.81% (mg/kg) and enhances wound-healing properties. Methods include:

  • Amino acid profiling : Liquid chromatography with tandem mass spectrometry (LC-MS/MS) to quantify valine in hydrolyzed fibroin.
  • In vitro assays : Fibroblast proliferation studies (e.g., 20% increase with 10 μM valine supplementation) validated regenerative effects .

Methodological Considerations

  • Contradiction Management : When THz sensitivity for L-valine (9.98 GHz/mmol·L1^{-1}) exceeds phenylalanine (1.88 GHz/mmol·L1^{-1}), validate via cross-referencing with HPLC-MS to rule out matrix interference .

  • Data Tables :

    ParameterValueSource
    THz sensitivity (L-valine)9.98 GHz/mmol·L1^{-1}
    E. coli VAL38 yield92 g/L, 0.34 g/g glucose
    Fibroin L-valine content4.81% (mg/kg)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.